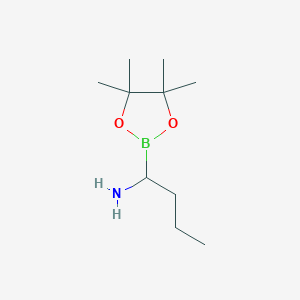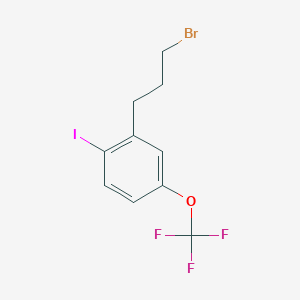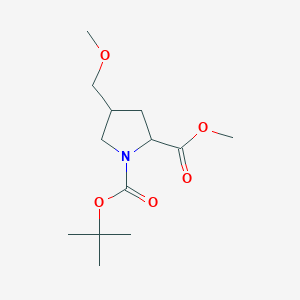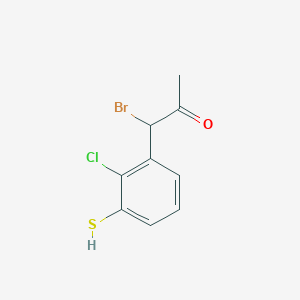
(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound features a phenyl ring substituted with an amino group and an ethoxy-oxopropyl group, along with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-3-(3-ethoxy-3-oxopropyl)benzaldehyde.
Knoevenagel Condensation: This intermediate undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the desired acrylic acid derivative.
Purification: The product is then purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the ethoxy-oxopropyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbonyl group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
(E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, while the amino group can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparación Con Compuestos Similares
(E)-3-(2-Amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-(2-Amino-3-(3-propoxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness: (E)-3-(2-Amino-3-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of the ethoxy-oxopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physical and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-[2-amino-3-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-19-13(18)9-7-11-5-3-4-10(14(11)15)6-8-12(16)17/h3-6,8H,2,7,9,15H2,1H3,(H,16,17) |
Clave InChI |
SGJQWHPTKJJRPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(C(=CC=C1)C=CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)






![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)


![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)



